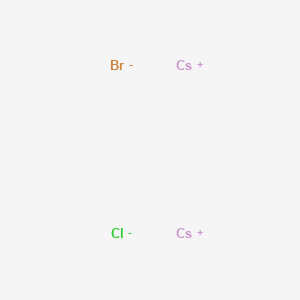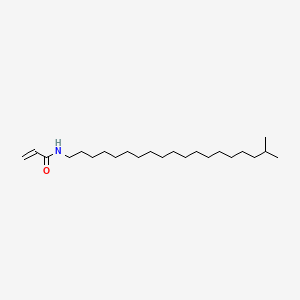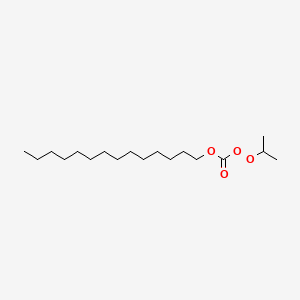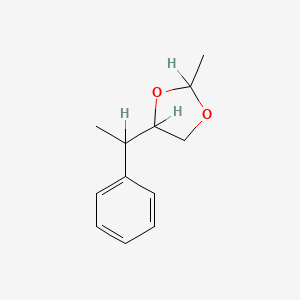
(2-Mercaptoethyl)cyclohexanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Mercaptoethyl)cyclohexanethiol is an organic compound with the molecular formula C8H16S2. It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a cyclohexane ring and an ethyl group. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Cyclohexene: (2-Mercaptoethyl)cyclohexanethiol can be synthesized by the addition of hydrogen sulfide to cyclohexene in the presence of a catalyst such as nickel sulfide.
From Cyclohexanone: Another method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Industrial Production Methods
The industrial production of this compound typically involves the hydrogenation of cyclohexanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: It can be reduced to form the corresponding thiolates.
Substitution: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids, and thiosulfonates.
Reduction: Thiolates.
Substitution: Alkylated thiols.
Applications De Recherche Scientifique
(2-Mercaptoethyl)cyclohexanethiol has several applications in scientific research:
Biology: The compound is used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Mécanisme D'action
The mechanism of action of (2-Mercaptoethyl)cyclohexanethiol involves its ability to form disulfide bonds with other thiol-containing molecules. This property makes it useful in thiol-disulfide exchange reactions, which are crucial in various biochemical processes. The compound can also act as a reducing agent, breaking disulfide bonds in proteins and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanethiol: Similar in structure but lacks the ethyl group.
2-Mercaptoethanol: Contains a hydroxyl group instead of a cyclohexane ring.
Cyclohexyl mercaptan: Another thiol with a similar structure but different reactivity.
Uniqueness
(2-Mercaptoethyl)cyclohexanethiol is unique due to the presence of both a cyclohexane ring and an ethyl group, which confer distinct reactivity and properties compared to other thiols. This makes it particularly useful in specific chemical and industrial applications .
Propriétés
Numéro CAS |
313228-64-7 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1-(2-sulfanylethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |
Clé InChI |
MWKYQORKTYAWTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




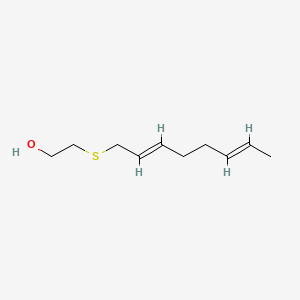

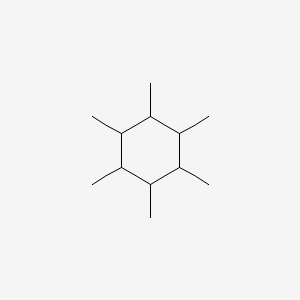
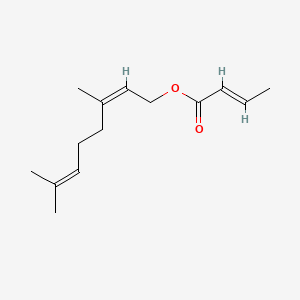
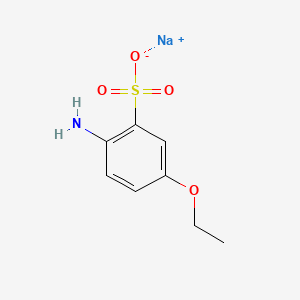
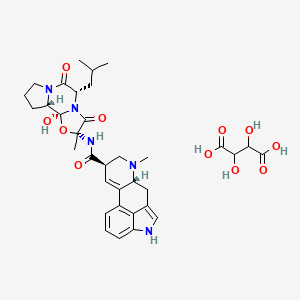
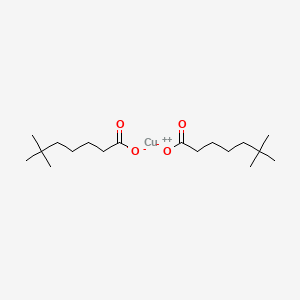
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
